molecular formula C12H26O5 B1346956 Di(trimethylolpropane) CAS No. 23235-61-2

Di(trimethylolpropane)

Cat. No. B1346956
CAS RN: 23235-61-2
M. Wt: 250.33 g/mol
InChI Key: WMYINDVYGQKYMI-UHFFFAOYSA-N
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Description

Di(trimethylolpropane), also known as Di-TMP, is a colorless and crystalline substance . It is a monomeric unit with primary hydroxyl groups and can be used as a tetrafunctional core molecule . It is a byproduct of 2-ethyl-2-hydroxymethyl-1,3-propanediol (TMP) production .


Synthesis Analysis

Di(trimethylolpropane) can be synthesized through the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . It can also be synthesized through the transacetalization of C2-acetal with di(trimethylolpropane) to obtain epoxy–DTMP–lignin .


Molecular Structure Analysis

The molecular formula of Di(trimethylolpropane) is C12H26O5 . It has a molecular weight of 250.33 g/mol .


Chemical Reactions Analysis

Di(trimethylolpropane) can be used for the synthesis of lipase-catalyzed hyperbranched polymers . It can also be used in the formation of biodegradable polymers for drug delivery applications .


Physical And Chemical Properties Analysis

Di(trimethylolpropane) is a colorless and crystalline substance with a melting point of 112 – 114 ℃ . It is only slightly soluble in water at ambient temperature (2.6 g/100 g at 25 ℃) .

Scientific Research Applications

  • Organic Synthesis and Industrial Organic Chemistry

    • Di(trimethylolpropane) is a by-product of the synthesis of trimethylolpropane . It is one of the main components of the bottom residue after vacuum distillation of raw trimethylolpropane .
    • The heavy bottoms can be converted in high yield to a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .
    • These esters are characterized by a low pour point, high chemical resistance, thermal stability, and good viscosity-temperature properties, as well as sufficient compatibility with various plastic materials . Therefore, they can be employed as lubricants, polymer plasticizers, and other products .
  • Biolubricant Formulation

    • Trimethylolpropane ester (TMPE), which includes di(trimethylolpropane), has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability .
    • The formulation of high-performance TMPE-based lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
    • TMPE is used in various applications, namely food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .
  • Electrochemistry

    • Di(trimethylolpropane) tetraacrylate-based gel polymer electrolyte (GPE) was found to be stable electrochemically up to 4.5V versus Li/Li+ and showed the ionic conductivity of 6.2x10-3Scm-1 at room temperature .
  • Synthesis of Hyperbranched Polymers

    • Di(trimethylolpropane) can be used for the synthesis of lipase catalyzed hyperbranched polymers .
    • Hyperbranched polymers are a type of polymer with a highly branched three-dimensional structure. They are used in a variety of applications, including drug delivery, adhesives, and coatings .
  • Formation of Biodegradable Polymers for Drug Delivery

    • Di(trimethylolpropane) can also be used in the formation of biodegradable polymers for drug delivery applications .
    • These polymers can be designed to degrade in the body over time, releasing a drug at a controlled rate .
  • Synthesis of Lignin-Based Epoxy Resins

    • Di(trimethylolpropane) is used in the construction of the cross linkage and the phenylnaphthalene structure coupled with selective β-O-4 bond cleavage for synthesizing lignin-based epoxy resins with a controlled glass transition temperature .
    • The glass transition temperatures of epoxy–Di(trimethylolpropane)–lignin obtained by differential scanning calorimetry were 94 °C .
  • Synthesis of Polyol Esters for Biolubricant Production

    • Di(trimethylolpropane) can be used in the esterification of Malaysian Saturated Palm Fatty Acid Distillate (SFA) with high degree polyhydric alcohols .
    • The resultant esters with small-branched hydrocarbon chain alcohol produced the highest yield percentage for the SFA-TMP tri-ester (89±3%) followed by the SFA-Di-TMP tetra-ester (87±4%), SFA-PE tetra-ester (83±5%), and SFA-Di-PE hexa-ester (77±4%), respectively .
    • The lubrication properties of the synthesized polyol esters indicated their appropriateness to be used as grease and bearing lubricant application .
  • Formulation of Biolubricants for Various Applications

    • Di(trimethylolpropane) is used in the formulation of plant-based TMPE for various applications, namely food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .
    • Even though plant-based TMPE lubricants have huge advantages over mineral oils, they have other challenging issues such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
  • Substitution of Glyceride Moiety with Polyhydric Alcohol

    • The substitution of the glyceride moiety with a polyhydric alcohol such as di(trimethylolpropane) can substantially increase plant oil’s thermal and hydrolytic stabilities .

Future Directions

Di(trimethylolpropane) has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability . It has potential applications in various areas such as food-grade lubricant, engine oil, drilling fluid, insulating fluid, metal working fluid, hydraulic and heat transfer fluids .

properties

IUPAC Name

2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYINDVYGQKYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)COCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044879
Record name 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol)
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals
Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl-
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Product Name

Ditrimethylolpropane

CAS RN

23235-61-2
Record name Ditrimethylolpropane
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Record name Ditrimethylolpropane
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Record name 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol]
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Record name DITRIMETHYLOLPROPANE
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Synthesis routes and methods

Procedure details

DE 10 2010 033 844 A1 likewise concerns a process for obtaining ditrimethylolpropane from the secondary streams of trimethylolpropane preparation. This involves dissolving the high-boiling fractions and residues obtained in water and catalytically hydrogenating the aqueous solution in the presence of an acidic compound to split formaldehyde-containing acetals. After removal of solids, the aqueous hydrogenated material is then contacted both with basic and with acidic ion exchangers. A trimethylolpropane-enriched product stream is distilled out of the aqueous eluate, and ditrimethylolpropane remains as the distillation residue. In order that ditrimethylolpropane is obtained in sufficient quality in the distillation residue, in the process according to DE 10 2010 033 844 A1, the treatment of the aqueous hydrogenated material both with basic and with acidic ion exchangers is absolutely necessary.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
MM Mazurek-Budzyńska, G Rokicki, M Drzewicz… - European Polymer …, 2016 - Elsevier
Bis(cyclic carbonate)s based on sugar alcohols such as d-mannitol, d-sorbitol as well as di(trimethylolpropane) were used as monomers for preparation of a variety of crosslinked poly(…
Number of citations: 52 www.sciencedirect.com
M Bahadi, J Salimon, D Derawi - Renewable Energy, 2021 - Elsevier
… Di-trimethylolpropane (di-TMP) was selected as the source of alcohol, which was expected to produce crude palm kernel oil-based di-trimethylolpropane tetraester (CPKO-di-TMPTE). …
Number of citations: 17 www.sciencedirect.com
H Matsukizono, T Endo - RSC Advances, 2015 - pubs.rsc.org
Polyhydroxyurethanes (PHUs) are synthesized by the polyaddition of di(trimethylolpropane) carbonate (DTMPC) and a series of conventional aliphatic diamines, and are then …
Number of citations: 30 pubs.rsc.org
A Kaiho, D Mazzarella, M Satake, M Kogo, R Sakai… - Green …, 2016 - pubs.rsc.org
Lignin, the most abundant aromatic polymer in nature, is a potential renewable source for aromatic compounds in a post-oil era. Lignin is a prospective raw feedstock for epoxy resins …
Number of citations: 45 pubs.rsc.org
HS Kim, SI Moon - Journal of power sources, 2005 - Elsevier
The di(trimethylolpropane) tetraacrylate-based gel polymer electrolyte (GPE) was stable electrochemically up to 4.5V versus Li/Li + and showed the ionic conductivity of 6.2×10 −3 Scm −…
Number of citations: 18 www.sciencedirect.com
DV Marochkin, OG Karchevskaya, TE Kron… - Russian Journal of …, 2022 - Springer
According to the data of 1 H NMR spectroscopy, trimethylolpropane, di(trimethylolpropane), linear formals, and structures including a fragment of a cyclic formal are the main …
Number of citations: 0 link.springer.com
Q Lin - 2021 - search.proquest.com
Glassy carbon has been extensively studied and used in various industrial applications in the last two decades. The versatility comes from its extraordinary mechanical properties, …
Number of citations: 2 search.proquest.com
B Qin, Z Liu, J Zheng, P Hu, G Ding, C Zhang… - Journal of Materials …, 2015 - pubs.rsc.org
A couple of thermally stable polyborate salts, polymeric lithium pentaerythrite borate (PLPB) and polymeric lithium di(trimethylolpropane)borate (PLDB), for applications in lithium ion …
Number of citations: 70 pubs.rsc.org
MA Jumaah, N Salih, J Salimon - BioEnergy Research, 2022 - Springer
… polyhydric alcohols; trimethylolpropane, di-trimethylolpropane, pentaerythritol, and di-… optimal esterification temperature of 200 C, PFAD:di-trimethylolpropane molar ratio of 6.5:1, and 3…
Number of citations: 4 link.springer.com
H Wu, B Jin, H Wang, W Wu, Z Cao, J Wu… - Frontiers in …, 2020 - frontiersin.org
… The details of the preparation were as follows: di-trimethylolpropane (10.0 g, 40 mmol) was dissolved in THF (250 mL) and transferred to three-neck round bottom flask with magnetic …
Number of citations: 27 www.frontiersin.org

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